4'-Piperidinoacetophenone
Overview
Description
4’-Piperidinoacetophenone, also known as 1-[4-(1-Piperidinyl)]phenyl]ethanone, is an organic compound with the molecular formula C13H17NO. It is characterized by a piperidine ring attached to an acetophenone moiety. This compound is known for its selective antimycobacterial activity and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Piperidinoacetophenone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluoroacetophenone with piperidine in the presence of a base such as sodium hydroxide (NaOH) and alumina (Al2O3) under microwave irradiation . The reaction typically proceeds as follows:
- Mix 4-fluoroacetophenone and piperidine in a suitable solvent.
- Add NaOH and Al2O3 to the mixture.
- Subject the mixture to microwave irradiation to facilitate the condensation reaction.
- Isolate and purify the product through standard techniques such as recrystallization.
Industrial Production Methods: Industrial production of 4’-Piperidinoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Piperidinoacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: It readily undergoes nucleophilic substitutions with amines, particularly under acidic conditions.
Condensation Reactions: It participates in Claisen-Schmidt condensation with substituted benzaldehydes to form chalcones.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form corresponding products.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines and acidic conditions.
Condensation Reactions: Substituted benzaldehydes, NaOH, Al2O3, and microwave irradiation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products:
Chalcones: Formed through Claisen-Schmidt condensation.
Substituted Acetophenones: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4’-Piperidinoacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Piperidinoacetophenone involves its interaction with specific molecular targets and pathways:
Antimycobacterial Activity: It exerts selective antimycobacterial effects by inhibiting the growth of mycobacteria.
Bronchodilator Compound: It acts as a bronchodilator, potentially by interacting with receptors involved in smooth muscle relaxation.
Modulation of Flagellar Motility: It affects the motility of flagella in Chlamydomonas, possibly by interacting with motor proteins or signaling pathways.
Comparison with Similar Compounds
4’-Piperidinoacetophenone can be compared with other similar compounds, such as:
4’-Morpholinoacetophenone: Similar structure but contains a morpholine ring instead of a piperidine ring.
4’-Piperazinoacetophenone: Contains a piperazine ring instead of a piperidine ring.
4’-Cyclohexylacetophenone: Contains a cyclohexyl group instead of a piperidine ring.
Uniqueness: 4’-Piperidinoacetophenone is unique due to its selective antimycobacterial activity and its ability to modulate flagellar motility. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMZZYSPSGHBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074433 | |
Record name | 4'-Piperidinoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-85-5 | |
Record name | 4′-Piperidinoacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10342-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10342-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Piperidinoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4'-piperidinoacetophenone contribute to its reported biological activities?
A: The structure of this compound plays a crucial role in its biological activities. The presence of the piperidine ring at the 4' position of the acetophenone moiety is essential for its anti-inflammatory properties. [] Studies have shown that modifications to this structure, such as O-acylation of the corresponding oxime, can significantly impact its COX inhibitory activity. [] For instance, direct attachment of an acetyl group to the oxime form resulted in enhanced inhibition of histamine-induced vascular permeability. [] This highlights the importance of the piperidine ring and its surrounding chemical environment in mediating the biological effects of this compound.
Q2: Beyond anti-inflammatory effects, what other biological activities have been reported for this compound and its derivatives?
A: In addition to anti-inflammatory activity, research suggests that this compound derivatives possess antibacterial and antifungal properties. [, ] For example, a chalcone derivative incorporating this compound as a building block exhibited promising activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. [] Furthermore, other studies explored the synthesis and antibacterial evaluation of pyrimidine derivatives containing the this compound moiety. [] These findings highlight the potential of this scaffold for developing novel antimicrobial agents.
Q3: What synthetic strategies have been employed for preparing this compound and its derivatives?
A: Several synthetic approaches have been reported for the preparation of this compound and its derivatives. One common method involves the reaction of piperidine with 4-chloroacetophenone under microwave irradiation in the presence of a suitable base. [] This approach offers several advantages, including shorter reaction times, higher yields, and reduced environmental impact compared to conventional heating methods. [, ] Additionally, this compound can be utilized as a starting material for synthesizing various derivatives, such as chalcones, through Claisen-Schmidt condensation reactions. [] These reactions typically involve reacting this compound with substituted benzaldehydes in the presence of a base, often facilitated by microwave irradiation for improved efficiency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.